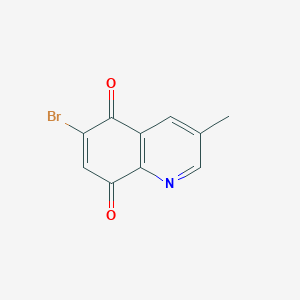

6-Bromo-3-methylquinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

756899-09-9 |

|---|---|

Molecular Formula |

C10H6BrNO2 |

Molecular Weight |

252.06 g/mol |

IUPAC Name |

6-bromo-3-methylquinoline-5,8-dione |

InChI |

InChI=1S/C10H6BrNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3 |

InChI Key |

RSOYRJCYJXSWOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=O)C=C(C2=O)Br)N=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Methylquinoline 5,8 Dione and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would help in tracing the proton network within the quinoline (B57606) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for instance, by correlating the methyl protons to carbons in the quinoline ring, and linking the different parts of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Identification of Characteristic Functional Group Stretches (e.g., Carbonyl, Halogen, Nitrogen)

The FTIR spectrum of 6-Bromo-3-methylquinoline-5,8-dione would provide clear evidence for its key functional groups. For quinoline-5,8-dione derivatives, the carbonyl (C=O) stretching vibrations are particularly significant and typically appear in the region of 1650-1700 cm⁻¹. mdpi.com The presence of two carbonyl groups might lead to two distinct absorption bands. Other expected characteristic stretches would include those for C-Br, C-N, and C-H bonds.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound (Note: The following table is based on general spectroscopic principles and data from related compounds, not on experimental data for the specific compound)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Quinone) | 1650 - 1700 |

| C=C, C=N (Aromatic Ring) | 1500 - 1620 |

| C-N Stretch | 1230 - 1325 |

| C-H (Aromatic and Methyl) | 2850 - 3100 |

Interpretation of Quinoline and Quinone Ring Vibrations

The fingerprint region of the FTIR spectrum (below 1500 cm⁻¹) would contain a complex series of absorption bands corresponding to the various bending and stretching vibrations of the fused quinoline and quinone ring systems. Detailed analysis of this region, often aided by computational modeling, can provide further confirmation of the molecular structure. Studies on similar 5,8-quinolinedione (B78156) structures indicate that C-C and C-H stretching and deformation vibrations of the rings appear in the 969-1617 cm⁻¹ range. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound. For this compound (C₁₀H₆BrNO₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 mass units (M⁺ and M+2) would be expected.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromo-7-methoxyquinoline-5,8-dione |

| 6-bromo-3-methylquinoline |

| 6-Methylquinoline |

| 6-Bromoquinoline (B19933) |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

This section would have focused on the analysis of the electronic properties of this compound. The investigation of its interaction with ultraviolet and visible light would provide insights into the molecule's electronic structure and the energy of its molecular orbitals.

Typically, the UV-Vis absorption spectrum would be presented, detailing the wavelengths of maximum absorption (λmax). These absorption bands would be assigned to specific electronic transitions within the molecule, such as π → π* and n → π* transitions, characteristic of the quinone and aromatic moieties. A data table, like the hypothetical one below, would summarize these findings.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Methanol | 280 | 15,000 | π → π |

| Methanol | 450 | 800 | n → π |

| Dichloromethane | 285 | 16,500 | π → π |

| Dichloromethane | 455 | 850 | n → π |

Furthermore, this subsection would have explored the fluorescence properties of the compound. The emission spectrum, quantum yield, and fluorescence lifetime would be discussed to understand the de-excitation pathways of the molecule after electronic excitation. The influence of solvent polarity on the emission characteristics would also be a key point of analysis.

X-ray Crystallography for Solid-State Structural Determination

This part of the article would have been dedicated to the definitive determination of the three-dimensional structure of this compound in the solid state through single-crystal X-ray diffraction.

The analysis of the crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the planarity of the quinoline-5,8-dione system and the spatial arrangement of the bromo and methyl substituents. A summary of key crystallographic data would have been presented in a table format.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 5.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 502.65 |

| Z | 4 |

| R-factor | 0.045 |

Additionally, this section would have delved into the intermolecular interactions present in the crystal lattice, such as halogen bonding, π-π stacking, and hydrogen bonding (if applicable). These interactions are fundamental in determining the packing of molecules in the solid state and influence the material's physical properties.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Methylquinoline 5,8 Dione

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the molecular structures and electronic properties of chemical systems. For 6-bromo-3-methylquinoline-5,8-dione, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are used to optimize the molecular geometry and analyze its electronic structure. nih.govresearchgate.netnih.gov

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The quinoline (B57606) ring system is largely planar, with slight distortions potentially introduced by the substituents. Analysis of the electronic structure provides information on the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. The bromine atom, being highly electronegative, withdraws electron density from the quinoline ring, a phenomenon that can be quantified through population analysis methods.

Table 1: Calculated Geometrical Parameters for this compound (Representative Data) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C5-C6 | 1.48 | C5-C6-Br | 118.5 | | C6-Br | 1.90 | C4a-C5-C6 | 120.0 | | C2-C3 | 1.35 | C2-C3-C(CH3) | 121.0 | | C3-C4 | 1.45 | C3-C4-C4a | 119.5 | | C5=O | 1.22 | | | C8=O | 1.22 | | Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from computational calculations that illustrates the charge distribution on the surface of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

The oxygen atoms of the carbonyl groups at positions 5 and 8 are expected to be the most electron-rich regions, indicated by deep red colors on the MEP map. These sites are prone to attack by electrophiles. Conversely, the regions around the hydrogen atoms and the carbon atoms of the quinoline ring, particularly those adjacent to the electron-withdrawing bromine and carbonyl groups, would exhibit a more positive potential (blue color), making them susceptible to nucleophilic attack. The MEP analysis thus provides a qualitative prediction of the molecule's reactivity hotspots.

Quantum Chemical Descriptors and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the quinoline ring and the oxygen atoms. The LUMO is expected to be distributed over the electron-deficient quinone moiety. The calculated HOMO-LUMO gap provides a quantitative measure of its reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Representative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 3.3 |

Note: These values are illustrative and can vary based on the computational method.

Global reactivity descriptors, such as the electrophilicity index (ω), chemical hardness (η), and chemical softness (S), provide further quantitative insights into a molecule's reactivity. These parameters are derived from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = (μ^2) / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index suggests a greater propensity to act as an electrophile.

For this compound, these calculated indices help to classify its reactivity profile and compare it with other related compounds.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can model various transformations, such as nucleophilic substitution reactions at the bromine-substituted position or addition reactions to the quinone ring. semanticscholar.orgacs.org

By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways. This allows for the prediction of the most favorable reaction mechanism and the structure of the expected products. For instance, DFT calculations can be employed to study the mechanism of nucleophilic aromatic substitution (SNAr) of the bromine atom, providing insights into the energetics of the Meisenheimer complex intermediate.

Molecular Docking and Ligand-Protein Interaction Modeling

Given the prevalence of quinoline-based compounds in medicinal chemistry, molecular docking studies are a crucial computational technique to predict the binding affinity and interaction mode of this compound with biological targets, such as enzymes or receptors. nih.gov

In a molecular docking simulation, the molecule is treated as a ligand and is placed into the binding site of a protein. The software then calculates the most favorable binding poses and estimates the binding energy. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the carbonyl groups and the nitrogen atom of the quinoline ring could act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. The bromine atom may also engage in halogen bonding, a specific type of non-covalent interaction. These computational predictions can guide the design of more potent and selective inhibitors for therapeutic purposes.

Structure Activity Relationship Sar and Derivatization Strategies for Quinoline 5,8 Dione Analogues

Impact of Substituents on the Quinoline (B57606) Ring (C-2, C-3, C-4) on Reactivity and Properties

The pyridine (B92270) ring of the quinoline-5,8-dione nucleus offers multiple sites for substitution, and modifications at the C-2, C-3, and C-4 positions have been shown to profoundly affect the molecule's properties.

The C-2 position is particularly susceptible to functionalization due to its proximity to the ring nitrogen, which influences its electronic characteristics. nih.gov Studies on 6,7-dichloro-5,8-quinolinedione have shown that the nature of the substituent at C-2 can modulate enzymatic activity. For instance, the rate of enzymatic conversion by NAD(P)H:quinone oxidoreductase 1 (NQO1) is dependent on the C-2 substituent, with a hydroxyl group at this position conferring the highest activity. mdpi.com This position also influences the molecule's ability to interact with metal ions. mdpi.com

Substituents at the C-3 position are also critical for biological activity. Research into quinoline derivatives as α2C-adrenoceptor antagonists has identified that a substituent at the C-3 position is an absolute requirement for potent activity. researchgate.net Furthermore, regioselective synthesis routes have been developed to introduce functional groups specifically at C-3, enabling the exploration of its impact on SAR. mdpi.com Palladium-catalyzed C-H activation has been successfully employed to introduce alkenyl groups at this position. nih.gov

The C-4 position is generally less reactive than C-2, making its functionalization more challenging. mdpi.com However, specific catalytic systems, often involving Nickel/Lewis Acid catalysis, have enabled the selective alkylation of this position. mdpi.com The introduction of aryl groups at C-4 has also been achieved through palladium-catalyzed reactions, particularly when an electron-withdrawing group is present on the quinoline ring to direct the functionalization. mdpi.com

Table 1: Effect of C-2 Substituents on NQO1 Enzymatic Conversion

| C-2 Substituent | Relative Enzymatic Activity | Reference |

|---|---|---|

| Hydrogen | Baseline | mdpi.com |

| Hydroxyl | Highest | mdpi.com |

| Other Groups | Variable | mdpi.com |

Role of the Bromine at C-6 and its Transformations in Directing Functionalization

The bromine atom at the C-6 position of 6-Bromo-3-methylquinoline-5,8-dione is a versatile handle for introducing further molecular diversity. Its presence directs and facilitates a range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of the C-6 bromine is significantly enhanced by the introduction of a strong electron-withdrawing group, such as a nitro (-NO2) group, on the benzene (B151609) ring of the quinoline. semanticscholar.org Nitration of bromoquinolines activates the adjacent bromine atom, making it an excellent leaving group for substitution with various nucleophiles. semanticscholar.orgnih.gov This strategy has been effectively used to synthesize libraries of 6-substituted quinolines. For example, reacting 6-bromo-5-nitroquinoline with morpholine (B109124) or piperazine (B1678402) under microwave-assisted conditions yields the corresponding 6-morpholinyl and 6-piperazinyl quinolines. semanticscholar.org This activation is attributed to the electron-deficiency effect the nitro group imparts on the quinoline ring. semanticscholar.org

This SNAr-based functionalization is a powerful tool for systematically modifying the scaffold to probe SAR. The synergistic effect of bromine and nitro substitutions has been noted for enhancing the anticancer potency of quinoline derivatives. nih.gov Beyond SNAr, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds and introduce aryl or other organic moieties. researchgate.net

Table 2: Functionalization of 6-Bromoquinoline (B19933) via SNAr Reaction

| Activating Group | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Nitro | Morpholine | 6-Morpholinyl-5-nitroquinoline | semanticscholar.org |

| 5-Nitro | Piperazine | 6-Piperazinyl-5-nitroquinoline | semanticscholar.org |

Influence of Substituents at C-7 on Molecular Properties and Reactivity

The C-7 position of the quinoline-5,8-dione core plays a significant role in modulating biological activity and molecular properties. Substituents at this position can influence the electronic environment of the quinone ring and establish key interactions with biological targets.

The introduction of amino groups at C-7 has been a successful strategy in developing potent antiproliferative agents. nih.gov A series of novel amino-quinoline-5,8-dione derivatives, with various alkyl- or aryl-amino fragments at the C-7 position, demonstrated significant antiproliferative activity in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov

The nature of the substituent at C-7 also affects reactivity. For example, the reaction of 7-bromoquinoline-5,8-dione with ethyl 3-aminocrotonate under Mn(OAc)3 catalysis leads to the formation of N,N-syn pyrroloquinolinedione, demonstrating how C-7 substituents can participate in complex cyclization reactions. nih.gov Furthermore, simple methods have been developed for the synthesis of 7-alkoxy-2-methylquinoline-5,8-diones from 7-amino precursors, a transformation that offers a novel route to these alkoxy derivatives. acs.org The type of halogen at C-7 also has an impact, with studies showing that compounds with a chlorine atom at this position exhibit higher antitumor activity than those with a bromine atom. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. mdpi.com For quinoline-5,8-dione analogues, QSAR methodologies have been instrumental in understanding the key structural features required for activity and in guiding the predictive design of more potent and selective compounds. rsc.org

Both 2D- and 3D-QSAR models have been successfully developed for various series of quinoline derivatives. nih.govresearchgate.net These models use a range of molecular descriptors, such as:

Physicochemical properties: Lipophilicity (e.g., ALogP) and molecular weight. nih.gov

Topological descriptors: Parameters related to molecular shape and branching.

Electronic descriptors: Partial charges and orbital energies.

Steric fields (in 3D-QSAR): As seen in Comparative Molecular Field Analysis (CoMFA). mdpi.com

Other property fields (in 3D-QSAR): Such as electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com

A 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors established robust CoMFA and CoMSIA models with good statistical and predictive power (q² > 0.76, R²pred > 0.70). mdpi.com Similarly, 2D- and 3D-QSAR models for quinoline derivatives with antimalarial activity against P. falciparum demonstrated high predictive accuracy (predictive r² up to 0.845), allowing researchers to identify key features for inhibitory activity, such as the importance of H-bond donors near position 5 of the quinoline core. nih.govresearchgate.net These validated models serve as a reliable guide for the in silico screening and design of new, more effective analogues. nih.gov

Table 3: Statistical Validation Parameters for a Sample QSAR Model

| Model Type | Internal Validation (q²) | External Predictive Ability (R²pred) | Reference |

|---|---|---|---|

| CoMFA | 0.778 | 0.709 | mdpi.com |

| CoMSIA | 0.764 | 0.713 | mdpi.com |

| 2D-QSAR | >0.5 | >0.6 (general threshold) | nih.govresearchgate.net |

Rational Design of Novel Analogues through Systematic Functionalization

The rational design of novel quinoline-5,8-dione analogues leverages a deep understanding of SAR, enzymatic mechanisms, and structural biology, often aided by computational tools like molecular docking and QSAR. nih.gov This approach moves beyond random screening to a more targeted, hypothesis-driven synthesis of new compounds.

A key strategy involves the systematic functionalization of the quinoline scaffold to optimize interactions with a specific biological target. For instance, based on the structure of known inhibitors, a new series of quinoline-based derivatives was designed and synthesized as dual-target inhibitors of EGFR and HER-2, which are important in cancer treatment. nih.gov Molecular docking studies were used to predict the binding modes of the designed compounds within the active sites of these enzymes, helping to rationalize the observed SAR trends and guide further optimization. nih.gov

The development of diverse synthetic methodologies is fundamental to this process. mdpi.com Efficient, modern synthetic routes, including cyclization and cross-coupling reactions, allow for the creation of large libraries of derivatives with systematic variations at different positions of the quinoline ring. nih.gov Information from QSAR models can be directly applied in this design phase; for example, by suggesting the incorporation of specific functional groups (like H-bond donors or lipophilic moieties) at precise locations to enhance biological activity. nih.gov This integrated approach of computational prediction followed by targeted synthesis is a cornerstone of modern drug discovery for developing novel analogues based on the quinoline-5,8-dione framework.

Emerging Research Directions and Future Perspectives in 6 Bromo 3 Methylquinoline 5,8 Dione Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh reaction conditions, toxic reagents, and complex purification procedures. nih.govresearchgate.net In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic methodologies for quinoline synthesis, which can be extrapolated to the preparation of 6-Bromo-3-methylquinoline-5,8-dione. researchgate.netrsc.orgacs.org

Another key area of development is the use of eco-friendly catalysts . nih.govnih.gov Researchers have explored various heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and magnetic nanoparticles, to facilitate the Friedländer synthesis under milder conditions. nih.gov For instance, a Brønsted acid functionalized g-C3N4 has been reported as a promising metal-free heterogeneous catalyst for quinoline synthesis. nih.gov Furthermore, conducting the Friedländer reaction in water as a solvent, without the need for a catalyst, represents a highly sustainable approach. cam.ac.ukorganic-chemistry.org This method takes advantage of the unique properties of water to promote the reaction, leading to high yields of quinoline derivatives. cam.ac.ukorganic-chemistry.org

The table below summarizes some of the green and sustainable methodologies applicable to the synthesis of quinoline derivatives.

| Methodology | Catalyst/Solvent | Key Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Acetic acid (neat) | Rapid reaction times (5 minutes), excellent yields, avoids strong acids. cam.ac.uk | A microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form a quinoline scaffold in excellent yield. cam.ac.uk |

| Catalyst-Free Synthesis in Water | Water | Environmentally benign, avoids toxic catalysts and organic solvents, high yields. cam.ac.ukorganic-chemistry.org | A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction can be conducted in water without any catalyst at 70°C. organic-chemistry.org |

| Heterogeneous Catalysis | Fe3O4@SiO2-imid PMAn | Recyclable catalyst, high yields under mild conditions. nih.gov | Fe3O4@SiO2-imid PMAn nanoparticles have been utilized for poly-substituted quinoline synthesis with high product yields. nih.gov |

| Ionic Liquids | 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid | High efficiency, short reaction times (15 minutes), solvent-free conditions. nih.gov | A novel Brønsted acidic ionic liquid was employed as a highly efficient catalyst for the Friedländer synthesis of quinolines. nih.gov |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced in-situ spectroscopic techniques are increasingly being applied to the synthesis of complex organic molecules, including quinoline derivatives. spectroscopyonline.comresearchgate.net

Raman spectroscopy has emerged as a powerful tool for the in-situ monitoring of chemical reactions, including those performed under mechanochemical milling conditions. researchgate.netmdpi.com This non-destructive technique allows for uninterrupted data collection from outside a reaction vessel, providing real-time information on the progress of the reaction. researchgate.net For the synthesis of quinoline-5,8-diones, Raman spectroscopy could be employed to track the formation of the quinone ring and the incorporation of substituents. The technique has been successfully used to monitor the formation of o- and p-quinones during the degradation of lignin. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for reaction monitoring. It has been used to distinguish between 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives based on the characteristic carbonyl (C=O) vibration peaks. mdpi.com This capability could be extended to the in-situ monitoring of reactions involving this compound to follow the conversion of starting materials and the formation of the desired product.

The integration of these spectroscopic techniques with modern reaction platforms, such as continuous-flow reactors and microwave synthesizers, offers a powerful approach for process analytical technology (PAT) in the synthesis of quinoline-5,8-diones. tees.ac.uk This allows for precise control over reaction parameters and the optimization of synthetic protocols in real-time.

Advanced Computational Approaches for Complex System Simulations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgresearchgate.netnih.govjove.com These methods can be applied to this compound to predict its behavior and guide the design of new derivatives.

DFT and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the following aspects:

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the charge transfer characteristics and reactivity of the molecule. researchgate.netnih.gov

Spectroscopic Properties: TD-DFT can be used to predict the UV-Vis absorption spectra of this compound and its derivatives, aiding in their characterization. rsc.orgnih.govjove.com

Reaction Mechanisms: Computational modeling can be used to elucidate the reaction pathways for the synthesis of quinoline-5,8-diones, helping to optimize reaction conditions and predict the formation of byproducts. youtube.com

Molecular Properties: DFT calculations can determine various molecular properties such as the electrophilicity index, chemical hardness, and softness, which are crucial for predicting the reactivity of the molecule. rsc.orgnih.govjove.com

Recent studies have demonstrated the use of DFT to investigate the properties of various quinoline derivatives, providing a strong foundation for its application to this compound. rsc.orgresearchgate.netnih.govjove.comrsc.org For instance, DFT calculations have been used to compare the theoretical and experimental IR spectra of quinazoline (B50416) derivatives, showing excellent agreement. mdpi.com

The table below outlines the key applications of advanced computational approaches in the study of quinoline derivatives.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO), reactivity descriptors, and simulation of IR spectra. researchgate.netnih.govmdpi.com | Provides understanding of chemical stability, reactivity, and aids in structural characterization. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and electronic excitation properties. rsc.orgnih.govjove.com | Facilitates the interpretation of experimental spectroscopic data and understanding of photophysical properties. nih.gov |

| Molecular Docking and Dynamics | Simulation of interactions with biological targets. nih.gov | Predicts binding affinities and modes of action for drug design purposes. nih.gov |

Exploration of Novel Quinoline-5,8-dione Architectures and Hybrid Molecules

The this compound scaffold serves as a versatile platform for the construction of novel molecular architectures and hybrid molecules with potentially enhanced biological activities. nih.gov The bromine atom at the 6-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents. mdpi.com

Hybrid molecules that combine the quinoline-5,8-dione core with other pharmacologically active moieties are a promising area of research. For example, quinoline-triazole hybrids have been synthesized and shown to possess significant antimicrobial and antifungal activities. nih.govnih.govresearchgate.net The synthesis of these hybrids often utilizes "click chemistry," a highly efficient and reliable method for connecting molecular building blocks. nih.gov

Another exciting avenue is the development of quinoline-5,8-dione-peptide conjugates and quinoline-steroid hybrids . tees.ac.ukjove.com These hybrid molecules can exhibit novel biological properties by combining the characteristics of both parent molecules. For instance, steroid-quinoline hybrids have been investigated for their potential to disrupt protein aggregation processes, which are implicated in various diseases. jove.com

The synthesis of novel amino-quinoline-5,8-dione derivatives by coupling different alkyl- or aryl-amino fragments at the C6- or C7-position has also been explored, leading to compounds with potent antiproliferative activities. nih.gov The development of these novel architectures is crucial for expanding the chemical space around the quinoline-5,8-dione scaffold and identifying new lead compounds for drug discovery. nih.govnih.govcore.ac.uknih.govafjbs.com

The table below presents examples of novel quinoline-5,8-dione architectures and hybrid molecules.

| Hybrid Molecule Type | Synthetic Approach | Potential Applications |

| Quinoline-Triazole Hybrids | Click Chemistry nih.gov | Antimicrobial and antifungal agents. nih.govresearchgate.net |

| Quinoline-Indole Hybrids | Multi-step synthesis mdpi.comnih.gov | Inhibitors of Aβ aggregation for Alzheimer's disease treatment. mdpi.com |

| Quinoline-Steroid Hybrids | Friedländer reaction with oxysteroid precursors. jove.com | Disruption of protein aggregation processes. jove.com |

| Amino-Quinoline-5,8-diones | Nucleophilic substitution at C6 or C7 position. nih.gov | Antiproliferative agents. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3-methylquinoline-5,8-dione, and how can reaction conditions influence selectivity?

- Methodology : The compound is synthesized via bromination of a methyl-substituted quinoline-dione precursor. Key steps include:

- Electrophilic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform under controlled temperatures (e.g., 0–25°C) to ensure regioselectivity at the 6-position .

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like di-brominated derivatives.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C3, bromine at C6) via characteristic splitting patterns and coupling constants.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 280.02 for C₁₀H₇BrNO₂) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding electronic effects on reactivity .

Q. What preliminary biological screening assays are suitable for assessing its bioactivity?

- Methodology :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC (Minimum Inhibitory Concentration) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with comparisons to cisplatin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what contradictions exist in reported protocols?

- Methodology :

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., bromine equivalents, reaction time) to identify optimal conditions. For example, NBS may offer higher selectivity than Br₂ but lower yields .

- Contradictions : Some studies report higher yields in chloroform (75%) versus acetic acid (60%) due to reduced protonation of intermediates, while others favor acetic acid for faster kinetics . Resolution requires kinetic profiling under both conditions.

Q. How do electronic effects of the bromine and methyl groups influence reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura coupling. The bromine at C6 acts as a leaving group, while the C3 methyl group modulates electron density at adjacent positions .

- Experimental Validation : Palladium-catalyzed coupling with aryl boronic acids, monitoring substituent effects on reaction rates (e.g., electron-withdrawing groups on the aryl partner accelerate oxidative addition) .

Q. How can contradictory bioactivity data across halogenated quinoline-diones be resolved?

- Case Study : A 2022 study reported potent anticancer activity (IC₅₀ = 2.1 µM) for this compound against MCF-7 cells, while a 2024 paper found weak activity (IC₅₀ > 50 µM) .

- Resolution :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Metabolic Stability : Test compound degradation in culture media via LC-MS to rule out false negatives .

Q. What strategies are effective for probing its mechanism of action in antimicrobial applications?

- Methodology :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify bacterial protein targets (e.g., DNA gyrase inhibition) .

- Fluorescence Microscopy : Use SYTOX Green to assess membrane permeability changes in S. aureus post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.